molecular formula C26H28N2O2 B3447217 1-(diphenylmethyl)-4-[(2-methoxyphenyl)acetyl]piperazine

1-(diphenylmethyl)-4-[(2-methoxyphenyl)acetyl]piperazine

Cat. No. B3447217
M. Wt: 400.5 g/mol
InChI Key: CXAAYEPSHMKSEY-UHFFFAOYSA-N
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Description

Piperazine derivatives are a class of organic compounds that have a wide range of applications in the field of medicine, agriculture, and industry . They are often used as building blocks in organic synthesis . The compound you’re asking about seems to be a piperazine derivative with a diphenylmethyl group and a 2-methoxyphenyl acetyl group attached to it.


Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary greatly depending on the substituents attached to the piperazine ring. The specific structure of “1-(diphenylmethyl)-4-[(2-methoxyphenyl)acetyl]piperazine” would include a piperazine ring with a diphenylmethyl group and a 2-methoxyphenyl acetyl group attached to it .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For instance, they can participate in catalytic protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary greatly depending on their specific structure. For instance, some piperazine derivatives are liquid at temperatures lower than 100 °C .

Mechanism of Action

The mechanism of action of piperazine derivatives can vary greatly depending on their specific structure and the context in which they are used. For example, some piperazine derivatives are used as antipsychotic drugs, where they act as antagonists on different post-synaptic receptors .

Safety and Hazards

The safety and hazards associated with piperazine derivatives can vary greatly depending on their specific structure and the context in which they are used. For instance, some piperazine derivatives are used in the workplace for the determination of total organic isocyanate groups in air .

Future Directions

Piperazine derivatives continue to be of interest in many fields of research due to their versatile properties and potential applications. They are being explored for use in various areas such as catalysis, organic synthesis, and the development of new pharmaceuticals .

properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-30-24-15-9-8-14-23(24)20-25(29)27-16-18-28(19-17-27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,26H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAAYEPSHMKSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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